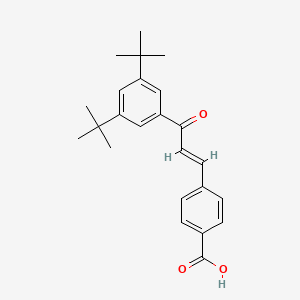

CH 55

描述

科学研究应用

Ch 55 具有广泛的科学研究应用,包括:

癌症研究: This compound 用于诱导癌细胞分化,特别是在涉及白血病和黑色素瘤的研究中

细胞分化研究: 它用于研究各种细胞类型的分化,包括胚胎癌细胞和成纤维细胞.

维甲酸受体研究: This compound 用于研究维甲酸受体在细胞过程和基因表达中的作用.

制药研究: 它作为开发新的基于维甲酸的药物的先导化合物.

作用机制

准备方法

合成路线和反应条件

Ch 55 通过一系列化学反应合成,包括 3,5-二叔丁基苯甲醛与 4-甲酰基苯甲酸的缩合 . 该反应通常涉及使用碱,如氢氧化钠或氢氧化钾,在乙醇或甲醇等有机溶剂中进行。 反应混合物在回流条件下加热,以促进缩合反应,从而形成 this compound .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和试剂,并严格控制反应条件,以确保高产率和纯度。 最终产品通过重结晶或色谱技术纯化,获得纯度超过 98% 的 this compound .

化学反应分析

反应类型

Ch 55 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的羧酸。

还原: this compound 的还原会导致醇衍生物的形成。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃),在酸性条件下进行。

还原: 还原剂如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 在温和条件下使用。

形成的主要产物

氧化: 羧酸。

还原: 醇衍生物。

取代: 各种取代的芳香化合物.

相似化合物的比较

类似化合物

维甲酸: 维甲酸受体的天然激动剂,具有类似的分化诱导特性。

贝沙罗汀: 一种合成类维生素 A,与维甲酸 X 受体 (RXRs) 结合,用于治疗皮肤 T 细胞淋巴瘤。

Ch 55 的独特性

This compound 的独特性在于它对维甲酸受体α (RAR-α) 和维甲酸受体β (RAR-β) 受体的亲和力很高,同时对细胞维甲酸结合蛋白 (CRABP) 的亲和力很低 . 这种选择性结合谱使其成为细胞分化的有效诱导剂,特别是在癌细胞中,并在癌症研究中成为宝贵的工具 .

属性

IUPAC Name |

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUVTBKPJRMLPE-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95906-67-5, 110368-33-7 | |

| Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CH55 exert its biological effects?

A1: CH55 primarily exerts its effects by binding to and activating specific nuclear receptors called Retinoic Acid Receptors (RARs). [, , , , ] These receptors act as transcription factors, regulating the expression of various genes involved in cell growth, differentiation, and other cellular processes. [, , ]

Q2: Which RAR subtypes does CH55 preferentially bind to?

A2: CH55 demonstrates a higher binding affinity for RARβ compared to other subtypes like RARα and RARγ. [, , , , ] This selective binding profile contributes to its unique biological activity and potential therapeutic applications.

Q3: Does CH55 interact with Cellular Retinoic Acid Binding Proteins (CRABPs)?

A3: Unlike some other retinoids, CH55 does not bind to CRABPs. [, , ] This characteristic might contribute to its distinct activity profile and potentially overcome some resistance mechanisms observed with other retinoids. [, ]

Q4: What are the downstream effects of CH55 binding to RARs?

A4: CH55, upon binding to RARs, can induce various downstream effects, including:

- Differentiation of Leukemia Cells: CH55 effectively induces the differentiation of human promyelocytic leukemia cells (HL-60) into mature granulocytes. [, , , ] This activity makes it a potential candidate for developing novel leukemia therapies.

- Modulation of Gene Expression: CH55 influences the expression of various genes, including those involved in cell cycle regulation, apoptosis, and immune responses. [, , , ]

- Suppression of c-myc Expression: CH55 has been shown to downregulate c-myc expression in HL-60 cells, potentially contributing to its anti-proliferative effects. []

- Induction of Thrombomodulin and Inhibition of Tissue Factor: CH55 can upregulate thrombomodulin and downregulate tissue factor expression in leukemia and endothelial cells, suggesting potential anticoagulant properties. [, ]

Q5: What is the molecular formula and weight of CH55?

A5: The molecular formula of CH55 is C21H26O2, and its molecular weight is 310.42 g/mol.

Q6: How do structural modifications of CH55 affect its activity?

A6: Research suggests that the bulky tert-butyl groups in the phenyl ring of CH55 are crucial for its high potency in inducing differentiation of HL-60 cells. [, ] Modifications to these groups could significantly alter its binding affinity to RARs and impact its biological activity. [, ]

Q7: What in vitro models have been used to study CH55 activity?

A7: Human promyelocytic leukemia cell lines like HL-60 and NB4 have been extensively used to investigate the differentiation-inducing and anti-proliferative effects of CH55. [, , , , ] Other cell lines, including human monoblastic leukemia cells (U937) and human umbilical vein endothelial cells (HUVECs), have also been utilized to examine its effects on specific gene expression and cellular functions. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)